Cas no 19913-01-0 (Futoenone)

Futoenone structure
Futoenone structure
Product name:Futoenone
CAS No:19913-01-0
MF:C20H20O5
MW:340.369806289673
CID:1080805
PubChem ID:9819306

Futoenone Chemical and Physical Properties

Names and Identifiers

    • Futoenone
    • (2S,4S,5R,5aS)-4-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methanobenzo[b]oxepin-8-one
    • (2alpha,4alpha,5beta,5aalpha)-(-)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
    • [ "" ]
    • OAS 1136
    • (1S,8S,10S,11R)-10-(1,3-benzodioxol-5-yl)-3-methoxy-11-methyl-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one
    • SCHEMBL3468519
    • CHEBI:132647
    • HY-N3914
    • BDBM50213210
    • CS-0024447
    • (-)-Futoenone
    • (2R,4R,5S,5aR)-rel-(-)-4-(1,3-benzodioxol-5-yl)-2,3,4,5- tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-benzoepin-8-one
    • CHEMBL295191
    • DTXSID201107665
    • (2S,4S,5R,5aS)-4-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-methyl-2,3,4,5-tetrahydro-8H-2,5a-methano-1-benzoxepin-8-one
    • 19913-01-0
    • (2S,4S,5R,5aS)-4-(1,3-Benzodioxol-5-yl)-2,3,4,5-tetrahydro-7-methoxy-5-methyl-8H-2,5a-methano-1-benzoxepin-8-one
    • AKOS032949051
    • SXHVHWXETMBKPP-KXXATPMCSA-N
    • DA-73593
    • Inchi: InChI=1S/C20H20O5/c1-11-14(12-3-4-16-17(5-12)24-10-23-16)6-13-8-20(11)9-18(22-2)15(21)7-19(20)25-13/h3-5,7,9,11,13-14H,6,8,10H2,1-2H3/t11-,13+,14+,20-/m1/s1
    • InChI Key: SXHVHWXETMBKPP-KXXATPMCSA-N
    • SMILES: C[C@H]1[C@]23C[C@]([H])(C[C@@H]1C4=CC=C5OCOC5=C4)OC2=CC(C(OC)=C3)=O

Computed Properties

  • Exact Mass: 340.13100
  • Monoisotopic Mass: 340.13107373g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 197 ºC
  • Boiling Point: 522.6±50.0 °C at 760 mmHg
  • Flash Point: 231.5±30.2 °C
  • Solubility: Almost insoluble (0.088 g/l) (25 º C),
  • PSA: 53.99000
  • LogP: 3.31090
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

Futoenone Security Information

Futoenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F29010-5mg
Futoenone
19913-01-0 ,96.5%
5mg
¥5280.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F29010-5 mg
Futoenone
19913-01-0
5mg
¥5280.0 2021-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4088-1 mg
Futoenone
19913-01-0
1mg
¥2675.00 2022-04-26
TargetMol Chemicals
TN4088-5mg
Futoenone
19913-01-0
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN4088-5 mg
Futoenone
19913-01-0 98%
5mg
¥ 3,710 2023-07-11
TargetMol Chemicals
TN4088-1 mL * 10 mM (in DMSO)
Futoenone
19913-01-0 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
A2B Chem LLC
AE97261-5mg
Futoenone
19913-01-0 96.5%
5mg
$660.00 2024-04-20
TargetMol Chemicals
TN4088-1 ml * 10 mm
Futoenone
19913-01-0
1 ml * 10 mm
¥ 3810 2024-07-20

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